tert-butyl 6-nitro-1H-indazole-3-carboxylate
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Overview
Description
Tert-butyl 6-nitro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a tert-butyl ester in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-nitro-1H-indazole-3-carboxylate typically involves the nitration of an indazole derivative followed by esterification. One common method includes the nitration of 1H-indazole-3-carboxylic acid using nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-1H-indazole-3-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 6-amino-1H-indazole-3-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 6-nitro-1H-indazole-3-carboxylic acid.
Scientific Research Applications
Tert-butyl 6-nitro-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 6-nitro-1H-indazole-3-carboxylate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets, including enzymes and receptors. The indazole ring system can also participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate: Similar structure with an iodine atom instead of a hydrogen at the 3-position.
6-nitro-1H-indazole-3-carboxylic acid: Lacks the tert-butyl ester group.
1H-indazole-3-carboxylic acid: Lacks both the nitro group and the tert-butyl ester group.
Uniqueness
Tert-butyl 6-nitro-1H-indazole-3-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H13N3O4 |
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Molecular Weight |
263.25 g/mol |
IUPAC Name |
tert-butyl 6-nitro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)10-8-5-4-7(15(17)18)6-9(8)13-14-10/h4-6H,1-3H3,(H,13,14) |
InChI Key |
RSGTXHWRSLRNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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